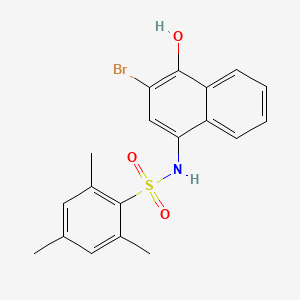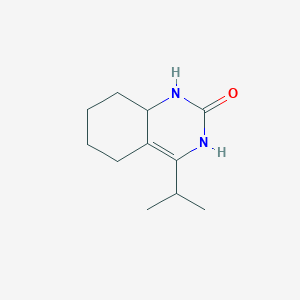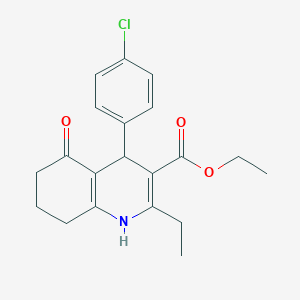![molecular formula C25H30FN3O B5088780 N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound that features a piperidine ring, an indole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 2-(2-fluorophenyl)ethylamine with a suitable piperidine precursor under controlled conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reaction: The piperidine intermediate is then coupled with the indole derivative using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound’s interaction with biological receptors can be studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may modulate the compound’s binding affinity and selectivity. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[2-(2-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide
- N-[[1-[2-(2-bromophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide
Uniqueness
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-(1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O/c1-28(25(30)16-21-17-27-24-9-5-3-7-22(21)24)18-19-10-13-29(14-11-19)15-12-20-6-2-4-8-23(20)26/h2-9,17,19,27H,10-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUOMXRKUQCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![(5Z)-1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5088724.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)
![N-methyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5088749.png)
![3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B5088757.png)

![N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid](/img/structure/B5088789.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5088808.png)
